N-(2-(4-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-[4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O5.ClH/c1-24(2,33-19-6-4-18(25)5-7-19)23(30)28-13-11-27(12-14-28)10-9-26-22(29)17-3-8-20-21(15-17)32-16-31-20;/h3-8,15H,9-14,16H2,1-2H3,(H,26,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJUWKCAWRBVLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)CCNC(=O)C2=CC3=C(C=C2)OCO3)OC4=CC=C(C=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29Cl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
N-(2-(4-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride interacts with its target, the D4 dopamine receptor, by acting as a potent and selective ligand . This means it binds to the receptor and triggers a response, altering the receptor’s activity.
Biochemical Pathways
Upon binding to the D4 dopamine receptor, this compound influences the dopaminergic pathways in the brain. These pathways are involved in various neurological processes, including reward, motivation, and mood regulation.
Pharmacokinetics
It is known that the compound issoluble in DMSO , which suggests it may have good bioavailability due to its ability to dissolve and be absorbed in the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the D4 dopamine receptor. By acting as a ligand for this receptor, it can influence the receptor’s activity and subsequently alter the function of the dopaminergic pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in DMSO suggests that its absorption and distribution within the body could be affected by factors such as pH and the presence of other substances.
Biological Activity
N-(2-(4-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride (CAS: 1329875-46-8) is a synthetic compound that has garnered attention for its potential therapeutic applications. Its complex structure suggests diverse biological activities, particularly in the fields of oncology and neuropharmacology.
The compound's molecular formula is with a molecular weight of 510.4 g/mol. The presence of the 4-chlorophenoxy group and the piperazine moiety contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₃₉ClN₃O₅ |
| Molecular Weight | 510.4 g/mol |
| Structure | Structure |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : The compound has been shown to modulate pathways involved in cancer cell proliferation and apoptosis. Studies on similar benzodioxole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including Hep3B liver cancer cells. For instance, one study reported that derivatives with benzodioxole moieties exhibited varying degrees of anti-proliferative activity, with some compounds inducing cell cycle arrest at the G2-M phase, suggesting potential as anticancer agents .
- Anti-inflammatory Effects : Compounds containing benzodioxole structures have been associated with anti-inflammatory properties. They may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses .
- Antimicrobial Properties : Preliminary evaluations suggest that derivatives of this compound may possess antimicrobial activity against specific bacterial strains, although the efficacy can vary significantly among different derivatives .
Anticancer Studies
A detailed study evaluated the anticancer potential of benzodioxole derivatives similar to our compound. The results indicated that certain modifications to the benzodioxole structure significantly enhanced cytotoxicity against solid tumor cell lines. For example, compound 2a demonstrated a notable decrease in cell viability in Hep3B cells compared to controls, indicating its potential as a therapeutic candidate .
Structure-Activity Relationship (SAR)
Recent SAR studies on related compounds have highlighted that the introduction of halogen atoms (e.g., chlorine) into the aromatic rings can enhance biological activity by improving lipophilicity and receptor binding affinity. The presence of piperazine also appears to be critical for maintaining activity against specific targets .
The mechanisms through which this compound exerts its effects include:
- PARP Inhibition : Related compounds have been shown to modulate PARP-1 activity, which is crucial in DNA repair mechanisms, making them potential candidates for cancer therapy .
- Cytokine Modulation : By affecting cytokine release profiles, this compound may help manage inflammation and tumor microenvironments .
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound lies in its potential as an anticancer agent. Research indicates that derivatives of compounds containing piperazine moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds similar to N-(2-(4-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride show promise in inhibiting cell proliferation in human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, with IC50 values indicating effective cytotoxicity .
Poly(ADP-ribose) Polymerase Inhibition
The compound has also been identified as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP has therapeutic implications for cancer treatment, particularly in tumors with deficiencies in homologous recombination repair mechanisms, such as BRCA-mutated cancers. The synthesis of related compounds has shown that they can modulate PARP activity, leading to increased sensitivity to DNA-damaging agents .
Neuropharmacological Effects
Research has explored the neuropharmacological properties of piperazine derivatives, indicating potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests that this compound may have implications for the treatment of conditions such as anxiety and depression .
Anti-inflammatory Properties
There is emerging evidence that compounds containing the piperazine structure may exhibit anti-inflammatory properties. Studies have suggested that these compounds can modulate inflammatory pathways and cytokine production, providing a basis for their use in conditions characterized by chronic inflammation such as rheumatoid arthritis and osteoarthritis .
Synthesis and Formulation
The synthesis of this compound involves multiple steps, including the condensation of various precursors. The compound can be formulated into pharmaceutical compositions suitable for oral or parenteral administration. Techniques for formulation include combining the active compound with suitable excipients to enhance bioavailability and stability .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in preclinical models:
Chemical Reactions Analysis
Amide Bond Formation
The benzo[d] dioxole-5-carboxamide moiety is synthesized via coupling between benzo[d] dioxole-5-carboxylic acid and the ethylamine-piperazine intermediate. Key methods include:
-
Activation of the carboxylic acid using carbodiimides (e.g., EDCl) with hydroxybenzotriazole (HOBt) to form an active ester intermediate .
-
Nucleophilic attack by the primary amine group of the piperazine-ethylamine derivative under mild basic conditions (e.g., DIPEA in DMF) .
-
Purification via recrystallization or column chromatography to isolate the carboxamide product.
Example Reaction:
Piperazine Acylation
The piperazine ring undergoes acylation to introduce the 2-(4-chlorophenoxy)-2-methylpropanoyl group:
-
Reagent : 2-(4-chlorophenoxy)-2-methylpropanoyl chloride reacts with the secondary amine of piperazine in dichloromethane (DCM) at 0–5°C .
-
Base : Triethylamine (TEA) neutralizes HCl byproduct.
-
Selectivity : The acylation typically occurs at the less hindered nitrogen of the piperazine ring .
Key Side Reaction :
Competitive over-acylation can occur if stoichiometry is not controlled, leading to bis-acylated by-products .
Hydrochloride Salt Formation
The final compound is isolated as a hydrochloride salt:
-
Process : Treatment of the free base with HCl gas or concentrated HCl in an anhydrous solvent (e.g., diethyl ether) .
-
Precipitation : The salt precipitates and is filtered, followed by drying under vacuum .
Stability and Degradation Reactions
-
Hydrolysis : The carboxamide group may undergo hydrolysis under strong acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, yielding benzo[d] dioxole-5-carboxylic acid and the amine derivative.
-
Oxidative Degradation : The 4-chlorophenoxy group is susceptible to oxidation, forming quinone-like by-products in the presence of peroxides .
Notes on Reaction Optimization
-
Amide Formation : Use of coupling agents like CDI (carbonyldiimidazole) improves yield compared to traditional methods .
-
Piperazine Selectivity : Steric hindrance and electronic effects dictate acylation at the less hindered nitrogen .
-
Stability : The hydrochloride salt enhances solubility and shelf-life compared to the free base .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Pharmacological Implications
A. Piperazine-Based Analogues
- Compound 7o (): Contains a dichlorophenylpiperazine group and a pentanamide chain.
- Heterobiarylcarboxamides (): Feature methoxy or dichlorophenyl substituents on piperazine. The target compound’s 4-chlorophenoxy group may offer distinct electronic effects, influencing receptor binding selectivity (e.g., dopamine D3 vs. D2 receptors) .
B. Benzodioxole Carboxamide Derivatives
- Compound 74 (): Incorporates a cyclopropane-carboxamide and thiazol ring.
- N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide HCl (): Replaces piperazine with piperidine. Piperidine’s reduced basicity compared to piperazine could alter pharmacokinetics, such as metabolic stability or plasma protein binding .
Physicochemical and Pharmacokinetic Properties
- Bioavailability: The 4-chlorophenoxy group’s electron-withdrawing nature may enhance metabolic stability compared to methoxy-substituted analogs, which are prone to demethylation .
Receptor Binding and Selectivity
- Dopamine D3 Receptor: Piperazine derivatives in show nanomolar affinity for D3 receptors. The target compound’s 4-chlorophenoxy group may mimic the dichlorophenyl moiety’s steric and electronic profile, suggesting comparable or improved selectivity .
- Off-Target Effects : The absence of a pyridinyl group (cf. ) could reduce off-target interactions with adrenergic receptors, a common issue in piperazine-based drugs .
Q & A
Q. What synthetic routes are available for preparing this compound, and what are critical intermediates?
The compound can be synthesized via coupling reactions between a piperazine intermediate and a benzodioxole-carboxamide derivative. Key steps include:
- Intermediate preparation : 4-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperazine is synthesized by reacting 4-chlorophenoxy-2-methylpropanoyl chloride with piperazine in dichloromethane under reflux .
- Coupling : The piperazine intermediate is alkylated with 2-chloroethyl benzo[d][1,3]dioxole-5-carboxamide using a base like K₂CO₃ in acetonitrile at 80°C .
- Hydrochloride salt formation : The free base is treated with HCl in ethanol to yield the final hydrochloride salt .
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Piperazine intermediate | DCM, reflux, 12h | 85% |
| Alkylation | K₂CO₃, CH₃CN, 80°C | 63–75% |
Q. Which spectroscopic techniques are most effective for structural characterization?
- ¹H/¹³C NMR : Proton signals for the piperazine ring appear as broad singlets (δ 2.6–3.5 ppm), while the benzodioxole protons resonate as doublets near δ 6.8–7.2 ppm . Carbonyl groups (amide, propanoyl) are confirmed by peaks at δ 165–175 ppm in ¹³C NMR .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 545.18 (calculated: 545.19) .
- X-ray Crystallography : Used to resolve ambiguous stereochemistry in analogs, particularly for the piperazine moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize receptor binding affinity?
SAR studies on analogs suggest:
- Piperazine substituents : Electron-withdrawing groups (e.g., 2,3-dichlorophenyl) enhance D3 receptor antagonism (Ki = 0.8 nM vs. 12 nM for unsubstituted phenyl) .
- Benzodioxole modifications : Methoxy groups at position 5 increase blood-brain barrier penetration but reduce aqueous solubility .
- Linker length : Ethyl linkers between piperazine and benzodioxole improve binding compared to methyl or propyl chains .
Example Data :
| Substituent | D3 Receptor Ki (nM) | Solubility (mg/mL) |
|---|---|---|
| 4-Chlorophenoxy | 1.2 | 0.5 |
| 2,3-Dichlorophenyl | 0.8 | 0.3 |
| Unsubstituted phenyl | 12 | 1.1 |
Q. What methodologies address contradictions in reported biological activities?
Discrepancies in IC₅₀ values (e.g., D3 vs. 5-HT2A receptor selectivity) can arise from:
- Assay conditions : Variations in buffer pH (7.4 vs. 6.8) alter protonation states of tertiary amines, affecting binding .
- Cell lines : HEK293 cells overexpressing human receptors yield higher affinity than rodent-derived lines .
- Statistical validation : Use of replicate experiments (n ≥ 6) and two-tailed t-tests minimizes false positives .
Resolution Workflow :
- Reproduce assays under standardized conditions (pH 7.4, 25°C).
- Validate with orthogonal techniques (e.g., radioligand binding vs. functional cAMP assays) .
Methodological Considerations
Q. How to design experiments assessing metabolic stability in vitro?
- Liver microsome assays : Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Sample at 0, 15, 30, and 60 minutes .
- LC-MS analysis : Monitor parent compound depletion. Half-life (t₁/₂) <30 minutes suggests rapid metabolism .
Q. What strategies improve solubility without compromising activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
